molecular formula C14H9BrN2O3 B14323801 2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole CAS No. 104233-73-0

2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole

Cat. No.: B14323801
CAS No.: 104233-73-0
M. Wt: 333.14 g/mol
InChI Key: KXQJAJIZJYOZAY-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole is an organic compound with the molecular formula C14H9BrN2O3. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. The presence of the bromophenyl and nitro groups in the molecule makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole typically involves multi-step reactions. One common method includes the nitration of a benzoxazole derivative followed by bromination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine for bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile building block for the synthesis of more complex molecules.

Properties

CAS No.

104233-73-0

Molecular Formula

C14H9BrN2O3

Molecular Weight

333.14 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C14H9BrN2O3/c15-10-3-1-9(2-4-10)7-14-16-12-8-11(17(18)19)5-6-13(12)20-14/h1-6,8H,7H2

InChI Key

KXQJAJIZJYOZAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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